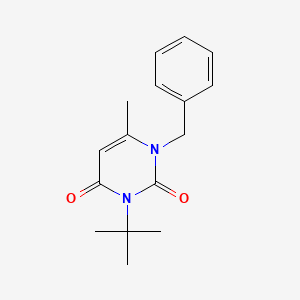

1-苄基-3-叔丁基-6-甲基-2,4(1H,3H)-嘧啶二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 1-benzyl-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione, can involve multiple steps, including the condensation of appropriate precursors. For instance, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates a method of synthesizing structurally related compounds through enamine intermediates, thermal fusion with ureas, and subsequent chemical modifications (Furrer, Wágner, & Fehlhaber, 1994).

Molecular Structure Analysis

Pyrimidine derivatives' molecular structures are crucial for their biological activities. The structure-activity relationships (SAR) of these compounds, such as 2,4(1H,3H)-pyrimidinedione derivatives, have been extensively studied to understand their interaction with biological targets. Modifications at specific sites of the pyrimidine ring can significantly impact their efficacy as inhibitors or activators of certain biological pathways (Buckheit et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives, including 1-benzyl-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione, varies with substitution patterns and the presence of functional groups. These compounds participate in numerous chemical reactions, such as N-alkylation, nitrosation, and condensation, which are fundamental for the synthesis of more complex molecules or for enhancing their biological activities. For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one show the versatility of pyrimidine derivatives in undergoing chemical transformations to yield variously substituted products (Glidewell et al., 2003).

科学研究应用

有机反应中的催化体系

1-苄基-3-叔丁基-6-甲基-2,4(1H,3H)-嘧啶二酮在有机反应的催化体系中发挥作用。一个例子是它在无金属催化体系中的应用,该体系专为苯甲亚甲基氧化为酮和伯胺氧化为腈而开发,这为需要过渡金属或危险试剂的传统方法提供了一种环境友好的替代方案 (Zhang et al., 2009).

药物设计中的构效关系

嘧啶二酮结构,包括1-苄基-3-叔丁基-6-甲基-2,4(1H,3H)-嘧啶二酮的衍生物,在药物设计中很重要,特别是在抗病毒剂中。这些化合物的构效关系研究已经确定了针对HIV的有效抑制剂,突出了特定取代和分子构型对于增强抗病毒活性(Buckheit et al., 2007).

分子和晶体学研究

这些化合物也是晶体学研究的主题。例如,含有嘧啶二酮部分的化合物波生坦一水合物的研究提供了对晶体中分子结构和相互作用的见解,有助于更深入地了解分子性质和行为 (Kaur et al., 2012).

药物化学和生物活性

在药物化学中,探索与嘧啶二酮相关的2-氨基嘧啶作为组胺H4受体配体,已经导致了具有潜在治疗应用的化合物的开发。这些研究涉及嘧啶核心的系统修饰,并已确定具有抗炎和抗伤害感受性的化合物,支持H4受体拮抗剂在疼痛管理中的作用 (Altenbach et al., 2008).

癌症研究中的体外研究

与嘧啶二酮相关的化合物已经过评估,以了解其对人乳腺癌的体外细胞毒性。例如,双(2,6-二叔丁基苯酚)锡(IV)二氯化物与杂环硫酰胺的有机锡(IV)配合物显示出显着的细胞毒活性,说明了这些化合物在癌症研究和治疗中的潜力 (Shpakovsky et al., 2012).

抗血栓化合物的合成

嘧啶二酮衍生物也因其抗血栓特性而被合成。研究已经调查了各种合成方法和分子结构,以识别对脑和周围抗血栓活性有良好影响的新化合物 (Furrer et al., 1994).

属性

IUPAC Name |

1-benzyl-3-tert-butyl-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-12-10-14(19)18(16(2,3)4)15(20)17(12)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFUHRCIUYYVBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)

![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)